furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, a morpholine ring, and a pyrrolopyrimidine core, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
- The primary target of this compound is bacterial quorum sensing (QS). QS is a chemical communication system that allows bacteria to coordinate their population and gene regulation in response to threshold concentrations of QS signals .
- The major components in the biofilm matrix are b-polysaccharides, and the reduction in settlement rate may be attributed to decreased biovolume of both a-polysaccharides and b-polysaccharides .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the furan and morpholine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the morpholine ring can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(2-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Lacks the morpholine ring.
Morpholino(2-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Lacks the furan ring.
Uniqueness
Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to the combination of its three distinct ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
furan-2-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(13-2-1-5-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-6-21-7-4-18/h1-2,5,8H,3-4,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPGHLKJVSYYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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